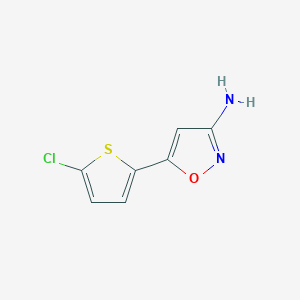

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine

Description

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is a heterocyclic organic compound featuring an isoxazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group and an amine group at the 3-position. The isoxazole ring (C₃H₃NO) contributes to its aromatic stability, while the thiophene moiety (C₄H₃S) introduces sulfur-containing heterocyclic properties.

This compound has garnered attention in medicinal chemistry, particularly as a building block for antiviral agents. For example, it serves as a key intermediate in the synthesis of N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine, an inhibitor of the Influenza A virus M2-S31N protein, demonstrating 65% synthetic yield and antiviral activity .

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHRFZWPCZSEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid as the starting material.

Formation of Isoxazole Ring: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

Amination Reaction: The acid chloride is then reacted with hydroxylamine (NH₂OH) to form the isoxazole ring.

Chlorination: The isoxazole ring is further chlorinated to introduce the chlorine atom at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Reduced forms, such as alcohols and amines.

Substitution Products: Derivatives with different functional groups, such as halogenated compounds and alkylated derivatives.

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is as an inhibitor of blood coagulation factors, particularly factor Xa and thrombin. These factors are crucial in the coagulation cascade, and their inhibition can be beneficial in treating thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis. The compound has shown promise in both therapeutic and prophylactic settings for these conditions .

Anti-inflammatory Effects

Recent studies have indicated that isoxazole derivatives, including this compound, may possess anti-inflammatory properties. This is particularly relevant in the context of autoimmune diseases where modulation of immune responses is crucial. The compound’s ability to inhibit specific pathways involved in inflammation makes it a candidate for further exploration in this area .

Potential as Antimicrobial Agents

Research suggests that compounds with a similar structure to this compound may serve as lead compounds for developing new antimicrobial or antiviral drugs. The presence of the chlorothiophene moiety enhances its biological activity against various pathogens .

General Synthetic Pathway

A typical synthetic route involves the reaction of 5-chlorothiophene derivatives with isoxazole precursors under controlled conditions. The process usually includes:

- Formation of an isoxazole ring via cyclization reactions.

- Subsequent amination to introduce the amino group at the appropriate position.

This method allows for the efficient production of the compound while maintaining high yields and purity .

Structure–Activity Relationship (SAR) Studies

A significant body of research has focused on understanding the structure–activity relationships of isoxazole derivatives, including this compound. These studies have revealed that modifications at specific positions on the isoxazole ring can significantly alter biological activity . For instance, varying substituents at the C-4 position has shown to enhance potency against target enzymes while reducing off-target effects.

| Compound | Activity | Key Modifications |

|---|---|---|

| FM26 | Potent RORγt inverse agonist | 2,6-disubstituted phenyl ring |

| 5-(5-Cl) | Factor Xa inhibitor | Chlorothiophene moiety |

Clinical Relevance

The clinical relevance of this compound has been highlighted in various studies examining its efficacy in preventing thromboembolic events. For example, trials have demonstrated its effectiveness in reducing the incidence of myocardial infarction when used alongside standard anticoagulant therapies .

Mechanism of Action

The mechanism by which 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of isoxazol-3-amine derivatives is influenced by substituents at the 5-position. Below is a comparative analysis of 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine and analogous compounds:

Structural and Electronic Properties

Key Observations:

- Lipophilicity : The thiophene and chlorine substituents increase lipophilicity, favoring membrane permeability in antiviral applications, whereas polar groups (e.g., p-tolyl) enhance solubility for catalytic uses .

- Steric Bulk : The tert-butyl group in 5-(tert-butyl)isoxazol-3-amine introduces steric hindrance, which may limit interactions in tight enzymatic pockets but improve metabolic stability .

Biological Activity

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

This structure features a chlorothiophene ring attached to an isoxazole moiety, which is known for its diverse biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human lung cancer cells (A549), treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry. The results indicated a significant increase in early and late apoptotic populations at concentrations above 20 µM.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It has been suggested that this compound interacts with specific receptors, leading to downstream signaling changes that promote apoptosis in cancer cells.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed upon treatment, contributing to cellular stress and subsequent cell death.

Pharmacokinetics and Toxicity

Limited pharmacokinetic studies suggest that this compound has moderate bioavailability with a half-life conducive for therapeutic application. Toxicity assessments indicate that while the compound shows efficacy at therapeutic doses, higher concentrations may lead to cytotoxic effects on normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, and how can reaction efficiency be validated experimentally?

- Methodological Answer : A cycloaddition reaction between a nitrile oxide and a chlorothiophene-derived alkyne is a common approach. Validate efficiency using reaction yield optimization via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC. Quantify yields using gravimetric analysis or NMR spectroscopy with an internal standard .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Employ 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals and verify the isoxazole-thiophene linkage. Infrared (IR) spectroscopy can confirm the presence of the amine (-NH₂) and C-Cl bonds. Single-crystal X-ray diffraction is ideal for unambiguous structural elucidation .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via UV-Vis spectroscopy for chromophore changes. Store in amber vials under inert gas (N₂/Ar) to prevent oxidation. Use silica gel desiccants to mitigate hydrolysis risks .

Q. What preliminary assays are recommended to screen for bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Answer : Perform in vitro cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin, ampicillin) for validation .

Advanced Research Questions

Q. How can reaction pathways for synthesizing this compound be optimized using computational chemistry tools?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Use software like Gaussian or ORCA to calculate activation energies. Pair computational results with experimental kinetic studies (e.g., stopped-flow spectroscopy) to validate mechanistic hypotheses. ICReDD’s reaction path search methods are a benchmark for integrating quantum calculations with experimental feedback .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability. Use LC-MS/MS to quantify tissue distribution. If in vitro activity does not translate in vivo, consider prodrug derivatization (e.g., masking the amine group with a Boc-protecting moiety) to improve absorption .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with Br, modifying the isoxazole ring). Use multivariate analysis (e.g., principal component analysis, PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. High-throughput screening (HTS) combined with machine learning (e.g., random forest models) can prioritize lead compounds .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Employ centrifugal partition chromatography (CPC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) for high-resolution separation. Alternatively, use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Monitor purity in real-time via inline UV detection .

Q. How can environmental impact assessments be conducted for large-scale synthesis of this compound?

- Methodological Answer : Use life cycle assessment (LCA) software (e.g., SimaPro) to evaluate waste generation, energy consumption, and ecotoxicity. Perform green chemistry metrics analysis (atom economy, E-factor). Test biodegradability via OECD 301F (closed bottle test) and aquatic toxicity using Daphnia magna assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.